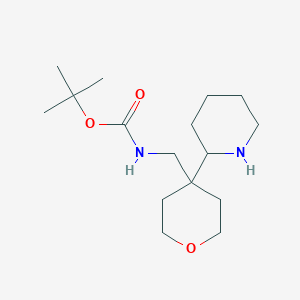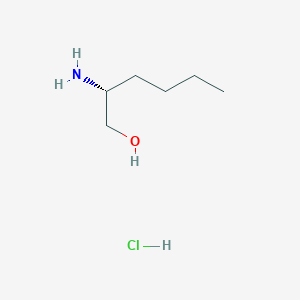![molecular formula C15H21N5O B2531150 1,5-dimethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-3-carboxamide CAS No. 2097890-30-5](/img/structure/B2531150.png)
1,5-dimethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1,5-dimethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-3-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various pyrazole derivatives, which are of significant interest in the field of medicinal chemistry due to their potential biological applications. These compounds, including benzamides, carboxamides, and carboxamidines, are synthesized and evaluated for their biological activities, such as anticancer properties and enzyme inhibition .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves cyclization reactions, condensation with amines, and other strategies to introduce various substituents into the pyrazole core. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides starts with 4-aminophenazone and involves screening against different types of alkaline phosphatase and ecto-5'-nucleotidases . Another example is the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, which involves condensation of dimethylamine with a pyrazolo[1,5-a]pyrimidine derivative .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized using various spectroscopic techniques such as NMR, IR, and sometimes X-ray crystallography. These techniques help in confirming the presence of the pyrazole core, the substituents attached to it, and the overall geometry of the molecule. For example, the structure of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine was characterized by NMR, IR spectroscopy, and X-ray diffraction analysis .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including nucleophilic substitution, condensation, and cycloaddition reactions. These reactions are utilized to further modify the pyrazole core and introduce new functional groups that can enhance the biological activity of the compounds. For instance, cyclohexylamine reacts with a pyrazole derivative to yield different products depending on the aryl substituent present, demonstrating the versatility of reactions involving pyrazole compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the pyrazole core. Computational ADME studies can predict the physicochemical, pharmacokinetic, and drug-likeness properties of these compounds, which is crucial for their potential as drug candidates. For example, a pyrazole derivative bearing a benzimidazole moiety showed promising oral bioavailability and antiproliferative activity against cancer cell lines .
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
Research by Deady et al. (2003) involved the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating potent cytotoxic activities against various cancer cell lines. This study illustrates the potential application of carboxamide derivatives, similar in structure to the queried compound, in cancer research and treatment. The findings suggest these compounds can be curative in certain cancer models, highlighting their significance in medicinal chemistry and oncology research (Deady et al., 2003).
Regiospecific Synthesis
A study by Rosa et al. (2008) detailed the regiospecific synthesis of pyrazole-5-carboxylates from unsymmetrical enaminodiketones. The work demonstrates the versatility and efficiency of synthesizing pyrazole derivatives, which are crucial for developing novel therapeutic agents. This research underscores the chemical synthesis applications of pyrazole compounds, suggesting a methodological framework for synthesizing derivatives, including those similar to the queried compound (Rosa et al., 2008).
Heterocyclization Reactions
Rudenko et al. (2011) explored heterocyclization reactions involving derivatives of 5-aminopyrazoles, revealing the potential for creating a diverse range of compounds with significant chemical properties. The study's findings on cyclization directions and selectivity are pertinent to the development of novel compounds with potential applications in drug design and synthesis (Rudenko et al., 2011).
Antimicrobial and Antitumor Activity
Research by Palkar et al. (2017) on novel analogs of pyrazole derivatives demonstrated promising antibacterial and cytotoxic activities, highlighting the therapeutic potential of such compounds in addressing infectious diseases and cancer. The study emphasizes the relevance of pyrazole derivatives in pharmaceutical research, suggesting their efficacy against specific bacterial strains and cancer cell lines (Palkar et al., 2017).
Crystal Structure Analysis
The work by Prabhuswamy et al. (2016) on the synthesis and crystal structure analysis of a specific pyrazole-carboxamide derivative underlines the importance of understanding the molecular and crystal structures for the development of chemical entities with potential scientific applications. Such analyses are critical for the rational design of compounds with desired properties (Prabhuswamy et al., 2016).
Mecanismo De Acción
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is suggested that pyrazole-bearing compounds interact with their targets to exert their effects .
Biochemical Pathways
It is known that pyrazole-bearing compounds can have effects on various biological activities .
Result of Action
It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities .
Direcciones Futuras
The future directions for “1,5-dimethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-3-carboxamide” and similar compounds could involve further developments in catalytic processes relating to catecholase activity . Additionally, the hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Propiedades
IUPAC Name |
1,5-dimethyl-N-(4-pyrazol-1-ylcyclohexyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-11-10-14(18-19(11)2)15(21)17-12-4-6-13(7-5-12)20-9-3-8-16-20/h3,8-10,12-13H,4-7H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTFYFZUHXOXAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2CCC(CC2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2531071.png)


![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenoxy)acetate](/img/structure/B2531074.png)
![2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2531076.png)
![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2531077.png)


![7-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2531081.png)



